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molecular formula C12H15NO2 B1587266 1-Phenylpiperidine-4-carboxylic acid CAS No. 94201-40-8

1-Phenylpiperidine-4-carboxylic acid

Cat. No. B1587266
M. Wt: 205.25 g/mol
InChI Key: IXLCEJNZWAYHPL-UHFFFAOYSA-N
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Patent
US07842696B2

Procedure details

LiOH (43 mg, 1.03 mmol) was added to a stirred solution of 1-phenyl-piperidine-4-carboxylic acid methyl ester (150 mg, 0.68 mmol) in THF:MeOH:H2O (3:1:1, 3.2 mL), and the resulting mixture was stirred at room temperature overnight. The MeOH and THF were evaporated and the residue was diluted with water (2 mL), acidified with citric acid solution and the product extracted with EtOAc. The organic layer was washed with saturated brine solution, dried over Na2SO4 and concentrated in vacuo to afford 94 mg (67.1% yield) of 1-Phenyl-piperidine-4-carboxylic acid. LCMS purity: 95.9%.
Name
Quantity
43 mg
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Name
THF MeOH H2O
Quantity
3.2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Li+].[OH-].C[O:4][C:5]([CH:7]1[CH2:12][CH2:11][N:10]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH2:9][CH2:8]1)=[O:6]>C1COCC1.CO.O>[C:13]1([N:10]2[CH2:11][CH2:12][CH:7]([C:5]([OH:6])=[O:4])[CH2:8][CH2:9]2)[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
43 mg
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
150 mg
Type
reactant
Smiles
COC(=O)C1CCN(CC1)C1=CC=CC=C1
Name
THF MeOH H2O
Quantity
3.2 mL
Type
solvent
Smiles
C1CCOC1.CO.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The MeOH and THF were evaporated
ADDITION
Type
ADDITION
Details
the residue was diluted with water (2 mL)
EXTRACTION
Type
EXTRACTION
Details
the product extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with saturated brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)N1CCC(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 94 mg
YIELD: PERCENTYIELD 67.1%
YIELD: CALCULATEDPERCENTYIELD 67.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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